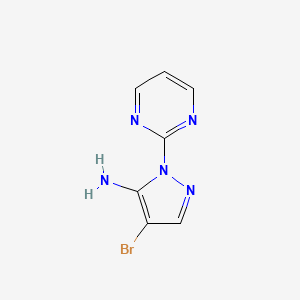
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1H-pyrazole is a heteroaryl halide . It’s used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine” are not available, similar compounds like 4-Hydroxy-2-quinolones have been synthesized using various synthetic approaches .Molecular Structure Analysis
The molecular structure of 4-Bromo-1H-pyrazole, a similar compound, has been reported . It has a molecular weight of 146.973 .Chemical Reactions Analysis
Although specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions. For instance, 4-Hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles .Physical And Chemical Properties Analysis
4-Bromo-1H-pyrazole, a similar compound, is a solid with a boiling point of 250-260 °C and a melting point of 93-96 °C . It has a density of 1.558 g/mL at 25 °C .Mécanisme D'action
“4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, could also contribute to its biological activity. Pyrimidines are part of several important biomolecules, including the nucleotides cytosine, thymine, and uracil, which are components of DNA and RNA .
The bromine atom in the compound could potentially make it more reactive, as halogens are often used in medicinal chemistry to improve the activity of bioactive compounds. The exact effects would depend on the specific biochemical context .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in lab experiments is its selectivity towards certain enzymes and proteins. This allows researchers to study the function of specific proteins and enzymes in the human body. However, the limitations of using this compound include its low solubility in water and its potential toxicity towards normal cells.
Orientations Futures
There are several future directions for the research on 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the optimization of this compound as a potential drug candidate for the treatment of cancer, inflammatory disorders, and neurological disorders. Furthermore, the use of this compound as a pharmacological tool to study the function of certain proteins and enzymes in the human body could lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. One of the most common methods involves the reaction of 2-aminopyrimidine with 4-bromo-1H-pyrazole-5-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
- Inhibiteurs de kinases: Il a été exploré comme échafaudage pour les inhibiteurs de kinases en raison de sa capacité à interagir avec des enzymes spécifiques impliquées dans les voies de signalisation cellulaire .
Chimie médicinale et développement de médicaments
Protéomique et biologie chimique
Safety and Hazards
While specific safety and hazard information for “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine” is not available, similar compounds like 4-Bromopyrazole have hazard statements H315, H319, and H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-bromo-2-pyrimidin-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c8-5-4-12-13(6(5)9)7-10-2-1-3-11-7/h1-4H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCFRVJNTGQHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=C(C=N2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

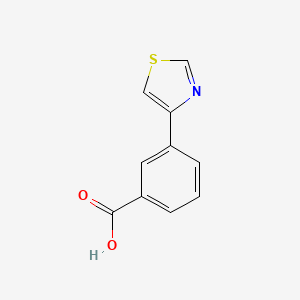
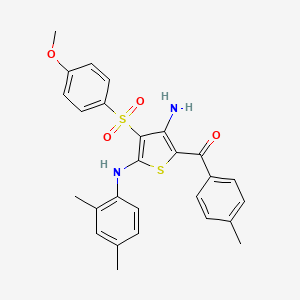
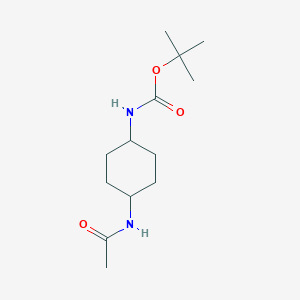
![2-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2567634.png)
![(2-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2567635.png)
![4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride](/img/structure/B2567636.png)
![2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide](/img/structure/B2567641.png)

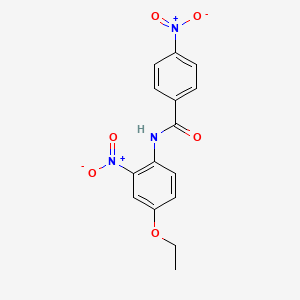
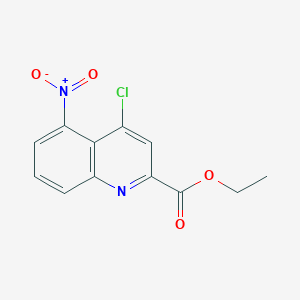
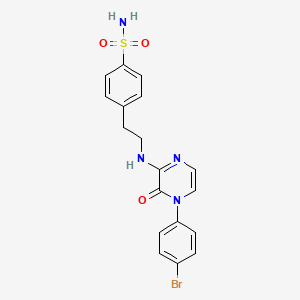
![8-(2-((3-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2567648.png)
![Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2567649.png)
![2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile](/img/structure/B2567651.png)